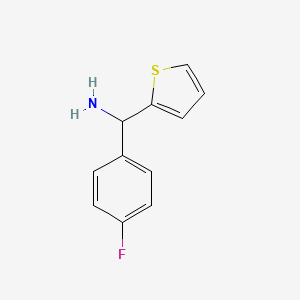

(4-Fluorophenyl)(thien-2-yl)methylamine

Description

Historical Context and Structural Significance

While the precise historical details of the first synthesis of (4-Fluorophenyl)(thien-2-yl)methylamine are not extensively documented in readily available literature, the development of synthetic routes to its core components is well-established. The synthesis of related 2-(4-fluorophenyl)thiophene (B192845) structures, for example, has been a subject of interest as these are important intermediates in the preparation of various pharmaceuticals. benthambooks.com

The structural significance of this compound lies in the synergistic contribution of its three key components:

The 4-Fluorophenyl Group: The presence of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles. The electron-withdrawing nature of fluorine can also influence the compound's binding affinity to biological targets.

The Thien-2-yl (Thiophene) Moiety: Thiophene (B33073) rings are considered "privileged structures" in medicinal chemistry due to their presence in a wide array of biologically active compounds. The sulfur atom in the thiophene ring can engage in unique interactions with biological macromolecules, and the ring system itself is a versatile scaffold for chemical modification. vulcanchem.com

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 151917-32-7 |

| Molecular Formula | C₁₁H₁₀FNS |

| Molecular Weight | 207.27 g/mol |

Relevance in Contemporary Organic and Medicinal Chemistry

The contemporary relevance of this compound is primarily centered on its potential as a scaffold for the design of novel therapeutic agents. The combination of the fluorophenyl and thiophene rings has been explored in the development of compounds with a wide range of biological activities. ontosight.aivulcanchem.com

Research into structurally related compounds has highlighted their potential in several therapeutic areas, including:

Neurological Disorders: The structural motifs present in this compound are found in compounds being investigated for their effects on the central nervous system. ontosight.ai

Inflammatory Diseases: The anti-inflammatory properties of thiophene-containing compounds are well-documented, making this scaffold a promising starting point for the development of new anti-inflammatory drugs. ontosight.ai

Oncology: A patent has described thiophene derivatives with potential anti-cancer properties, suggesting that analogs of this compound could be explored for their activity against cancer cell lines. vulcanchem.com

The versatility of this compound in organic synthesis allows for the creation of libraries of derivatives, where modifications to the fluorophenyl ring, the thiophene moiety, or the methylamine (B109427) linker can be systematically explored to optimize biological activity and pharmacokinetic properties.

Overview of Current Research Trajectories

Current research involving this compound and its analogs is largely focused on its potential as a lead compound in drug discovery programs. The primary research trajectories include:

Lead Optimization: Medicinal chemists are likely engaged in modifying the core structure of this compound to enhance its potency, selectivity, and drug-like properties for specific biological targets.

Exploration of New Therapeutic Applications: Researchers are investigating the potential of this scaffold in a broader range of diseases. Given the diverse biological activities of thiophene-containing compounds, there is ongoing interest in screening this compound derivatives against various disease models. ontosight.ai

Development of Novel Synthetic Methodologies: Organic chemists continue to develop more efficient and versatile methods for the synthesis of this compound and its derivatives, which is crucial for facilitating further research and development.

The structural features of this compound make it a promising candidate for interaction with a variety of biological targets, such as enzymes and receptors, which are implicated in numerous disease processes. ontosight.ai As research continues, it is anticipated that the full therapeutic potential of this versatile chemical scaffold will be further elucidated.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)-thiophen-2-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNS/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7,11H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGWHDQPKMAKPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C2=CC=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Fluorophenyl Thien 2 Yl Methylamine

Primary Synthetic Routes to (4-Fluorophenyl)(thien-2-yl)methylamine

The principal and most direct method for the synthesis of this compound is through the reductive amination of its corresponding ketone precursor. This approach is widely favored for its efficiency and operational simplicity.

Reductive Amination Strategies of Precursors

Reductive amination is a versatile method for forming amines from carbonyl compounds. organic-chemistry.org In the context of synthesizing this compound, the process typically involves the reaction of (4-fluorophenyl)(thiophen-2-yl)methanone with an amine source, followed by the reduction of the intermediate imine.

A common approach involves a one-pot reaction where the ketone is treated with an amine in the presence of a suitable reducing agent. Various reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and selective option that tolerates a wide range of functional groups. organic-chemistry.org Other common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com The choice of solvent is also crucial, with dichloromethane (B109758) (DCE) and tetrahydrofuran (B95107) (THF) being frequently used. The reaction is typically carried out at room temperature.

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Characteristics |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and selective, tolerates many functional groups. |

| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines in the presence of ketones. |

| Sodium Borohydride | NaBH₄ | A more general and cost-effective reducing agent. |

While specific yields for the synthesis of this compound are not widely reported in publicly available literature, similar reductive amination reactions of aromatic ketones are known to proceed with good to excellent yields.

Alternative Synthetic Pathways for Methylamine (B109427) Formation

Beyond direct reductive amination with methylamine, alternative strategies can be envisioned for the formation of the methylamine moiety. One such approach could involve the initial synthesis of the primary amine, (4-fluorophenyl)(thien-2-yl)methanamine, followed by a subsequent N-alkylation step.

The primary amine can be synthesized via reductive amination of (4-fluorophenyl)(thiophen-2-yl)methanone using ammonia (B1221849) or a protected ammonia equivalent. Subsequent N-methylation can be achieved using various methylating agents, such as methyl iodide or dimethyl sulfate. google.com However, this two-step process is generally less atom-economical and may require additional protection and deprotection steps, making the direct reductive amination with methylamine the more favorable route.

Stereoselective Synthesis and Chiral Resolution Techniques

This compound possesses a stereocenter at the benzylic carbon, and therefore exists as a pair of enantiomers. The biological activity of chiral molecules can differ significantly between enantiomers, making their separation or stereoselective synthesis a critical aspect of medicinal chemistry research.

Common methods for obtaining enantiomerically pure amines include chiral resolution of a racemic mixture and asymmetric synthesis. Chiral resolution often involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a derivative of tartaric acid. google.comrsc.org These diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. After separation, the desired enantiomer of the amine can be liberated by treatment with a base. O,O'-diacyltartaric acid derivatives are a class of chiral auxiliaries that have been successfully used for the resolution of amines. google.com

Alternatively, chiral high-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative technique for separating enantiomers.

Asymmetric synthesis, which aims to directly produce a single enantiomer, can be achieved through various methods, including the use of chiral catalysts or auxiliaries during the synthetic process. For instance, asymmetric reductive amination of the precursor ketone using a chiral reducing agent or in the presence of a chiral catalyst could potentially afford the desired enantiomer directly.

Derivatization and Analogue Synthesis Strategies

The synthesis of derivatives and analogues of this compound is crucial for establishing structure-activity relationships (SAR) and optimizing its pharmacological properties. Modifications can be made at several positions, including the aromatic and heteroaromatic rings, the central carbon, and the amino group.

Functionalization of Aromatic and Heteroaromatic Rings

The thiophene (B33073) ring is susceptible to electrophilic aromatic substitution, primarily at the 5-position (α-position relative to the sulfur and adjacent to the methylamine substituent). researchgate.nete-bookshelf.de This allows for the introduction of a variety of substituents, such as halogens, nitro groups, and acyl groups. The 4-fluorophenyl ring can also be functionalized, although the fluorine atom deactivates the ring towards electrophilic substitution. However, nucleophilic aromatic substitution of the fluorine atom is a potential route for introducing other functionalities, though this typically requires harsh reaction conditions. nih.gov

Table 2: Potential Functionalization Reactions

| Ring | Reaction Type | Potential Substituents |

| Thiophene | Electrophilic Aromatic Substitution | Halogens (Br, Cl), Nitro (NO₂), Acyl (COR) |

| 4-Fluorophenyl | Nucleophilic Aromatic Substitution | Alkoxy (OR), Amino (NR₂), Thiol (SR) |

Modifications at the Central Carbon and Amino Group

The amino group of this compound is a key site for modification. N-alkylation can introduce a variety of alkyl or substituted alkyl groups, which can significantly impact the compound's properties. google.com N-acylation with acyl chlorides or anhydrides can be used to synthesize amide derivatives.

Modifications at the central carbon are less common but could be achieved through multi-step synthetic sequences starting from different precursors. For instance, the introduction of a methyl group at the benzylic position would create a secondary stereocenter and could be achieved by starting from the corresponding propiophenone (B1677668) derivative.

Mechanistic Investigations of Key Transformations

Mechanistic investigations into the reactions of this compound and related compounds often employ a combination of kinetic studies, isotopic labeling, and computational modeling, particularly Density Functional Theory (DFT), to map out reaction pathways, identify intermediates and transition states, and calculate activation energies.

Reductive Amination: The Primary Synthetic Pathway

The most common and efficient synthesis of this compound is achieved through the reductive amination of 2-thiophenecarboxaldehyde with 4-fluoroaniline (B128567). This reaction proceeds in two principal stages: the formation of an imine intermediate, followed by its reduction.

Imine Formation: The reaction is initiated by the nucleophilic attack of the nitrogen atom of 4-fluoroaniline on the electrophilic carbonyl carbon of 2-thiophenecarboxaldehyde. This step is typically catalyzed by an acid, which protonates the carbonyl oxygen, thereby enhancing the electrophilicity of the carbonyl carbon. The resulting tetrahedral intermediate, a hemiaminal, subsequently undergoes dehydration to form the N-(thien-2-ylmethylene)-4-fluoroaniline imine. The equilibrium of this stage is driven forward by the removal of water.

Imine Reduction: The C=N double bond of the formed imine is then reduced to a single bond. This can be accomplished using various reducing agents, with common choices being hydride donors like sodium borohydride (NaBH₄) or catalytic hydrogenation. The mechanism with a hydride reagent involves the transfer of a hydride ion to the imine carbon, followed by protonation of the resulting nitrogen anion to yield the final secondary amine.

DFT studies on analogous reductive amination reactions have shown that the rate-determining step can vary depending on the specific substrates and reaction conditions. For some systems, the initial formation of the imine is the slower process, whereas for others, the reduction of the iminium ion (the protonated form of the imine) is the kinetic bottleneck.

N-Acylation: A Key Derivatization Reaction

N-acylation is a fundamental transformation for derivatizing secondary amines like this compound, leading to the formation of amides. This reaction is typically carried out using an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a non-nucleophilic base.

The mechanism involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amine onto the carbonyl carbon of the acylating agent. This results in the formation of a tetrahedral intermediate. In the case of an acyl chloride, this intermediate collapses by expelling a chloride ion, a good leaving group, to form the stable amide product. A base, such as pyridine (B92270) or triethylamine, is commonly added to neutralize the hydrochloric acid that is formed as a byproduct, preventing the protonation of the starting amine and thus its deactivation. When an acid anhydride is used, a carboxylate ion serves as the leaving group.

Kinetic studies on N-acylation reactions have demonstrated the influence of electronic effects on the reaction rate. Electron-donating substituents on the amine enhance its nucleophilicity, leading to a faster reaction, while electron-withdrawing groups decrease the nucleophilicity and slow down the reaction.

Data from Mechanistic Studies of Analogous Systems

| Transformation | Model Reaction | Key Mechanistic Step | Calculated Activation Energy (kcal/mol) - DFT | Experimental Observations |

|---|---|---|---|---|

| Reductive Amination | Benzaldehyde + Aniline (B41778) | Hydride attack on iminium ion | 12-18 | Acid catalysis significantly accelerates the reaction. |

| N-Acylation | Aniline + Acetyl Chloride | Formation of tetrahedral intermediate | 8-14 | Reaction rate is highly dependent on the solvent polarity and the nature of the base used. |

This table presents representative data from computational and experimental studies on analogous reactions to illustrate the general energetic and kinetic parameters of the key transformations discussed.

Advanced Spectroscopic and Crystallographic Characterization of 4 Fluorophenyl Thien 2 Yl Methylamine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the electronic environment of specific nuclei. For fluorinated compounds like (4-Fluorophenyl)(thien-2-yl)methylamine, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are particularly informative.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In a typical ¹H NMR spectrum of this compound, distinct signals are expected for the amine (N-H), methine (C-H), and aromatic protons on both the fluorophenyl and thienyl rings.

Aromatic Protons: The protons on the 4-fluorophenyl ring typically appear as a pair of doublets (or a multiplet) due to coupling with each other and with the fluorine atom. The protons ortho to the fluorine atom are expected to resonate at a different chemical shift than the protons meta to it. The protons of the thienyl ring will show characteristic shifts and coupling patterns depending on their position relative to the sulfur atom and the methylamine (B109427) substituent. For instance, in related thienyl derivatives, these protons appear in the range of δ 6.9-7.5 ppm.

Methine Proton: The single proton on the carbon connecting the two aromatic rings (the benzylic/thienylic proton) would likely appear as a singlet or a multiplet, depending on its coupling with the amine proton. Its chemical shift is influenced by the deshielding effects of the adjacent aromatic systems and the nitrogen atom.

Amine Proton: The amine proton (NH) signal is often broad and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Representative ¹H NMR Chemical Shifts for Structural Moieties Related to this compound

| Functional Group | Proton Type | Representative Chemical Shift (δ, ppm) |

|---|---|---|

| 4-Fluorophenyl | Aromatic C-H | 7.0 - 7.5 |

| Thien-2-yl | Aromatic C-H | 6.9 - 7.4 |

| Methine | Ar-CH-N | ~4.5 - 5.5 |

Note: Chemical shifts are approximate and can vary based on solvent and specific molecular structure.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

Aromatic Carbons: The spectrum will display multiple signals in the aromatic region (typically δ 110-165 ppm). The carbon atom bonded to the fluorine (C-F) will show a large one-bond coupling constant (¹JCF) and a significant downfield shift due to the electronegativity of fluorine. The other carbons of the fluorophenyl ring will also exhibit smaller couplings to fluorine (nJCF). The carbon atoms of the thiophene (B33073) ring have characteristic chemical shifts, with the carbon adjacent to the sulfur atom appearing at a different field than the others.

Methine Carbon: The methine carbon (Ar-CH-N) signal is expected in the aliphatic region, typically between δ 50-70 ppm.

Quaternary Carbons: The substituted aromatic carbons (the ipso-carbons) will also be visible, often with lower intensity.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-F (Fluorophenyl) | 160 - 165 | Large ¹JCF coupling |

| C-H (Fluorophenyl) | 115 - 130 | Shows nJCF coupling |

| C-ipso (Fluorophenyl) | 135 - 145 | Attached to methine group |

| C-H (Thienyl) | 120 - 130 | |

| C-ipso (Thienyl) | 140 - 150 | Attached to methine group |

Note: These are estimated ranges. Actual values depend on the specific molecular environment.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and powerful technique for structural characterization. chemrxiv.orgalfa-chemistry.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. alfa-chemistry.combiophysics.org The chemical shift of the fluorine atom is highly sensitive to its electronic environment. alfa-chemistry.com For the 4-fluorophenyl group, a single resonance is expected. The precise chemical shift provides information about the electronic nature of the rest of the molecule. In various fluoroaniline (B8554772) derivatives, the ¹⁹F chemical shift is often observed in the range of δ -110 to -120 ppm. rsc.org This technique is particularly useful for confirming the presence and position of the fluorine substituent and for studying its interactions with its surroundings. chemrxiv.orgnih.gov

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and torsion angles, allowing for the unambiguous determination of the molecule's conformation and configuration.

Single-crystal X-ray diffraction analysis of this compound or its derivatives would yield a detailed model of its solid-state structure. Key parameters obtained include the unit cell dimensions, space group, and the exact coordinates of each atom.

This analysis would reveal:

Molecular Conformation: The relative orientation of the 4-fluorophenyl and thien-2-yl rings. In similar structures, these rings are often twisted with respect to each other. nih.govnih.govbenthamopen.com For example, in a related fluorinated chalcone (B49325) derivative, the 4-fluorophenyl ring was twisted relative to the rest of the molecule with a dihedral angle of 32.23°. nih.govnih.gov

Bond Parameters: Precise measurements of all bond lengths and angles, which can be compared to standard values to identify any structural strain or unusual electronic effects.

Intermolecular Interactions: The packing of molecules in the crystal lattice is determined by non-covalent interactions such as hydrogen bonds (e.g., N-H···N or N-H···S), π-π stacking between aromatic rings, and weaker C-H···π or C-H···F interactions. researchgate.netresearchgate.net

Absolute Configuration: For chiral derivatives, X-ray crystallography can be used to determine the absolute configuration of the stereocenters, which is crucial for applications in medicinal chemistry.

Table 3: Illustrative Crystallographic Data for a Hypothetical Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 19.876 |

| β (°) | 95.67 |

| Volume (ų) | 1085.4 |

Note: This data is illustrative for a related small organic molecule and not specific to the title compound.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from X-ray crystallography. researchgate.net This method maps various properties onto the molecule's "Hirshfeld surface," which is the boundary where the electron density of the molecule contributes more than any other molecule in the crystal.

dnorm Surface: A map of the normalized contact distance (dnorm) on the Hirshfeld surface highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum, while blue regions represent longer contacts. researchgate.net

This analysis provides a powerful visual and quantitative understanding of how molecules assemble in the solid state, which is crucial for predicting and controlling the physical properties of materials.

Mass Spectrometry and Other Spectroscopic Techniques

The structural elucidation and characterization of this compound and its derivatives are heavily reliant on a suite of advanced spectroscopic techniques. Mass spectrometry provides critical information on molecular weight and fragmentation patterns, while other methods like infrared, Raman, and nuclear magnetic resonance spectroscopy offer detailed insights into the molecule's functional groups and connectivity.

Mass Spectrometry Analysis

Mass spectrometry, particularly using techniques like Electrospray Ionization (ESI) and Electron Ionization (EI), is a cornerstone for confirming the molecular weight and probing the structure of novel compounds.

Electron Ionization (EI) Mass Spectrometry: In EI-MS, high-energy electrons bombard the molecule, leading to ionization and extensive fragmentation. The fragmentation patterns are often predictable and provide a structural fingerprint of the compound. For this compound, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely involve the cleavage of the benzylic C-N bond, which is typically labile. This would result in two primary fragment ions: one corresponding to the (4-fluorophenyl)methyl moiety and the other to the thien-2-ylaminyl radical, or vice versa. The most stable fragment, the tropylium-like thienylmethylium or fluorobenzylium cation, would likely produce the base peak in the spectrum.

Electrospray Ionization (ESI) Mass Spectrometry: ESI is a softer ionization technique that typically results in the observation of the protonated molecule [M+H]+ with minimal fragmentation. This is particularly useful for unequivocally determining the molecular mass of the parent compound. Further structural information can be obtained by employing tandem mass spectrometry (MS/MS or MSn), where the parent ion is isolated and subjected to collision-induced dissociation to generate a characteristic fragmentation spectrum. For related cathinone (B1664624) derivatives, ESI-MS² and ESI-MS³ analyses have been successfully used to elucidate fragmentation pathways nih.gov.

A hypothetical fragmentation analysis for this compound is presented below.

Table 1: Representative Mass Spectrometry Data for this compound

| Technique | Ion | m/z (Expected) | Description |

| ESI-MS | [M+H]⁺ | 208.06 | Protonated molecular ion |

| EI-MS | [M]⁺ | 207.05 | Molecular ion |

| EI-MS | [C₇H₆F]⁺ | 109.04 | 4-Fluorobenzyl fragment |

| EI-MS | [C₅H₅S]⁺ | 97.01 | Thienylmethyl fragment |

Other Spectroscopic Techniques

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy provides invaluable information about the functional groups present in a molecule. The IR and Raman spectra of this compound and its derivatives are expected to show characteristic bands corresponding to the N-H, C-F, and aromatic ring vibrations.

For instance, in related fluorophenyl compounds, a strong C-F stretching vibration is typically observed in the IR spectrum. vulcanchem.com The N-H stretching vibration of the secondary amine would appear as a moderate band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the phenyl and thiophene rings typically appear in the 1450-1600 cm⁻¹ region. nih.gov The characteristic "ring breathing" mode of the 1,4-disubstituted benzene (B151609) ring is also a notable feature. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Source |

| N-H Stretch | Secondary Amine | ~3350 | vulcanchem.com |

| Aromatic C-H Stretch | Phenyl & Thienyl Rings | 3000-3100 | nih.gov |

| C=C Stretch | Aromatic Rings | 1450-1600 | nih.gov |

| C-F Stretch | Fluorophenyl Group | ~1220 | vulcanchem.com |

| Thiophene Ring Vibrations | Thienyl Group | ~790 | vulcanchem.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for determining the precise connectivity of atoms in the molecular structure.

¹H NMR: The spectrum would show distinct signals for the protons on the 4-fluorophenyl and thien-2-yl rings in the aromatic region (typically δ 6.5-8.0 ppm). The methine proton (-CH-) adjacent to the two rings and the amine nitrogen would appear as a singlet or multiplet, likely in the δ 4.0-5.0 ppm range. The amine proton (-NH-) would present as a broad singlet whose chemical shift is dependent on solvent and concentration. rsc.org

¹³C NMR: The spectrum would display unique signals for each carbon atom in the molecule. The carbons of the 4-fluorophenyl ring would show characteristic splitting patterns due to coupling with the fluorine atom. The chemical shifts of the aromatic carbons would be in the range of δ 110-165 ppm, with the carbon directly bonded to fluorine showing a large ¹JCF coupling constant. The methine carbon would appear in the aliphatic region, typically around δ 50-65 ppm. rsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Structural Unit | Predicted Chemical Shift (δ, ppm) | Source |

| ¹H | Aromatic Protons (Phenyl, Thienyl) | 6.5 - 8.0 | nih.gov |

| ¹H | Methine Proton (-CH-) | ~4.3 | vulcanchem.com |

| ¹H | Amine Proton (-NH-) | ~3.8 (variable) | vulcanchem.com |

| ¹³C | Aromatic Carbons | 110 - 165 | rsc.org |

| ¹³C | Methine Carbon (-CH-) | 50 - 65 | rsc.org |

UV-Visible Spectroscopy: The UV-Vis spectrum of compounds containing aromatic systems like this compound is characterized by absorptions corresponding to π→π* electronic transitions. For structurally similar cathinone derivatives, absorption maxima have been observed around 250-265 nm, which is consistent with the presence of substituted aromatic rings. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure of molecules. By modeling the electron density, DFT can accurately predict a wide range of molecular properties, including geometry, energy levels, and reactivity, providing a foundational understanding of the molecule's behavior.

Optimized Geometries and Conformational Preferences

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For a flexible molecule like (4-Fluorophenyl)(thien-2-yl)methylamine, this involves identifying the lowest energy conformer. This is often achieved through a Potential Energy Surface (PES) scan, where the energy of the molecule is calculated as a function of the rotation around key single bonds. researchgate.net For instance, the dihedral angle between the phenyl ring, the central carbon, the nitrogen, and a point on the thiophene (B33073) ring would be systematically varied to map the energy landscape. researchgate.net

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.commalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable, has lower kinetic stability, and is generally more chemically reactive. researchgate.netnih.gov

From the energies of the HOMO (EHOMO) and LUMO (ELUMO), several global chemical reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. frontiersin.org These include:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.98 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.85 |

| HOMO-LUMO Energy Gap | ΔE | 5.13 |

| Ionization Potential | I | 5.98 |

| Electron Affinity | A | 0.85 |

| Electronegativity | χ | 3.415 |

| Chemical Hardness | η | 2.565 |

| Chemical Softness | S | 0.195 |

| Electrophilicity Index | ω | 2.274 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. researchgate.net It illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). rsc.org The MEP is color-coded:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas prone to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential (red) around the electronegative fluorine atom on the phenyl ring, the sulfur atom in the thiophene ring, and the nitrogen of the amine group, highlighting these as potential sites for interaction with electrophiles or hydrogen bond donors. nih.gov Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amine group, indicating their susceptibility to nucleophilic attack or their role as hydrogen bond donors. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. dntb.gov.ua It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which corresponds to intramolecular charge transfer and hyperconjugative interactions. researchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value signifies a stronger interaction and greater stabilization of the molecule.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π(CAr-CAr) | 5.82 |

| LP(1) S | π(CTh-CTh) | 12.45 |

| π(CAr-CAr) | π(CAr-CAr) | 21.10 |

| π(CTh-CTh) | π(CTh-CTh) | 18.50 |

Theoretical Spectroscopic Predictions using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excited states of molecules. materialsciencejournal.org This allows for the theoretical prediction of spectroscopic properties, most notably the UV-Visible absorption spectrum. functmaterials.org.ua By calculating the transition energies and oscillator strengths between the ground state and various excited states, a theoretical spectrum can be generated. materialsciencejournal.org

The simulated spectrum for this compound can be compared with experimental data to validate the computational method. The analysis typically focuses on the main absorption bands, identifying the specific molecular orbitals involved in the electronic transitions (e.g., π → π* or n → π*). This provides insight into the electronic behavior of the molecule upon photoexcitation. Calculations can be performed in both the gas phase and in various solvents to model environmental effects on the spectral properties. materialsciencejournal.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound as a biologically active agent, computational techniques like molecular docking and molecular dynamics are employed. These methods simulate the interaction of the molecule (the ligand) with a biological target, typically a protein or enzyme. nih.gov

Molecular docking predicts the preferred binding orientation and affinity of a ligand within the active site of a target protein. d-nb.info The process involves generating multiple possible conformations of the ligand within the binding pocket and scoring them based on a function that estimates the binding free energy. nih.gov A more negative binding energy score indicates a stronger and more favorable interaction. The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. mdpi.com MD simulations model the motion of atoms and molecules by solving Newton's equations of motion, providing a dynamic view of the system. mdpi.com By running a simulation for several nanoseconds, researchers can observe the flexibility of the protein, the stability of the ligand in the binding site, and the persistence of key intermolecular interactions, thus validating the docking results and providing a more realistic model of the binding event.

Quantitative Structure-Property Relationship (QSPR) Modeling of this compound

Following a comprehensive search of scientific literature and computational chemistry databases, no specific Quantitative Structure-Property Relationship (QSPR) models for the compound this compound were identified.

QSPR studies are computational models that aim to predict the physicochemical properties of a chemical compound based on its molecular structure. These models rely on the calculation of various molecular descriptors that encode structural information and the use of statistical methods to establish a correlation between these descriptors and a specific property.

While QSAR (Quantitative Structure-Activity Relationship) studies exist for structurally related compounds, such as methylamine (B109427) and thiophene derivatives, these investigations focus on predicting biological activity rather than physicochemical properties. The search did not yield any research dedicated to the QSPR modeling of this compound, and therefore, no data tables or detailed research findings on this specific topic can be provided.

Structure Activity Relationship Sar Studies of 4 Fluorophenyl Thien 2 Yl Methylamine Analogues

Design and Synthesis of Chemically Diverse Analogues for Biological Screening

The design of analogues of (4-Fluorophenyl)(thien-2-yl)methylamine for biological screening typically involves a systematic modification of its core structure. The primary objectives of these modifications are to explore the chemical space around the lead compound, enhance potency, improve selectivity for a specific biological target, and optimize pharmacokinetic properties. The synthetic strategies employed are generally adaptable to allow for the introduction of a wide range of substituents on both the phenyl and thienyl rings, as well as modifications of the methylamine (B109427) linker.

A common synthetic approach begins with the appropriate thiophene-2-carbaldehyde (B41791) and 4-fluoroaniline (B128567). Reductive amination serves as a key step to form the desired secondary amine. This method is versatile, allowing for the use of various substituted anilines and thiophene (B33073) aldehydes to generate a diverse library of analogues.

To systematically probe the SAR, analogues are often designed in series. For instance, one series might explore the effect of different substituents on the phenyl ring (e.g., electron-donating, electron-withdrawing, and sterically bulky groups) while keeping the thienyl moiety constant. Another series could investigate the impact of various substituents on the thiophene ring. Modifications to the methylamine linker, such as N-alkylation or incorporation into a heterocyclic system, are also common strategies to explore new interaction possibilities with biological targets.

An illustrative example of a synthetic scheme to generate diverse analogues is depicted below:

Step 1: Synthesis of Substituted Thiophene Aldehydes: Commercially available thiophenes can be functionalized at various positions using standard electrophilic substitution reactions to introduce a formyl group.

Step 2: Synthesis of Substituted Anilines: A wide variety of substituted anilines are commercially available or can be synthesized through established methods.

Step 3: Reductive Amination: The substituted thiophene aldehyde and aniline (B41778) are condensed to form an imine, which is then reduced in situ using a reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) to yield the final secondary amine analogues.

This systematic approach enables the generation of a library of compounds for comprehensive biological screening, forming the foundation for detailed SAR studies.

Impact of Structural Modifications on Biological Activity Profiles

The biological activity of this compound analogues is highly dependent on their structural features. SAR studies on related compound series have revealed several key trends that are likely to be applicable to this class of molecules.

Substitutions on the Phenyl Ring: The nature and position of substituents on the 4-fluorophenyl ring can significantly modulate biological activity. Halogen substitutions, in general, have been shown to influence the lipophilicity and electronic properties of the molecule, which in turn affects cell permeability and target binding. For instance, in related series of compounds, the introduction of additional electron-withdrawing groups on the phenyl ring has been observed to either enhance or decrease activity depending on the specific biological target.

Substitutions on the Thienyl Ring: The thiophene ring is not merely a bioisosteric replacement for a phenyl ring; its sulfur atom can engage in specific interactions, such as hydrogen bonding or coordination with metal ions in enzyme active sites. Modifications to the thiophene ring, such as the introduction of small alkyl or halogen substituents, can influence the electronic distribution and steric profile of the molecule, leading to changes in biological activity.

Modifications of the Methylamine Linker: The secondary amine of the methylamine linker is a critical site for interaction, often forming hydrogen bonds with the biological target. N-alkylation can alter the basicity and steric bulk around the nitrogen atom, which can impact binding affinity. For example, small alkyl groups like methyl or ethyl might be well-tolerated or even enhance activity, while larger, bulkier groups could lead to a loss of potency due to steric hindrance.

An illustrative data table summarizing the hypothetical biological activity of a series of analogues is presented below. This table is based on general SAR principles observed in similar heterocyclic compounds.

| Compound ID | Phenyl Ring Substitution | Thienyl Ring Substitution | Linker Modification | Biological Activity (IC₅₀, µM) |

| 1 | 4-F | Unsubstituted | -NH- | 5.2 |

| 2 | 2,4-diF | Unsubstituted | -NH- | 3.8 |

| 3 | 4-Cl | Unsubstituted | -NH- | 7.5 |

| 4 | 4-F | 5-CH₃ | -NH- | 4.1 |

| 5 | 4-F | 5-Cl | -NH- | 2.9 |

| 6 | 4-F | Unsubstituted | -N(CH₃)- | 8.9 |

Note: The data in this table is illustrative and based on general SAR trends for similar compounds, not on specific experimental results for this compound analogues.

Role of Fluorine and Thienyl Moieties in Modulating Activity

The fluorine atom and the thienyl moiety are distinguishing features of this compound and play crucial roles in defining its pharmacological profile.

Role of the Fluorine Moiety: The substitution of a hydrogen atom with fluorine on the phenyl ring has profound effects on the molecule's properties. Fluorine is highly electronegative and can alter the electronic nature of the aromatic ring, influencing its pKa and interaction with biological targets. The presence of fluorine can also block metabolic oxidation at the para-position, thereby increasing the metabolic stability and bioavailability of the compound. Furthermore, the C-F bond can participate in favorable orthogonal multipolar interactions with electron-rich groups in a protein's binding pocket, contributing to enhanced binding affinity. In many classes of drugs, the introduction of a fluorine atom has led to improved potency and a more favorable pharmacokinetic profile.

Role of the Thienyl Moiety: The thiophene ring is a common heterocyclic scaffold in medicinal chemistry, often used as a bioisostere for a phenyl ring. However, it possesses unique properties that can be exploited in drug design. The sulfur atom in the thiophene ring is a potential hydrogen bond acceptor and can also engage in non-covalent sulfur-aromatic interactions. The thienyl moiety is generally more electron-rich than a phenyl ring, which can influence its stacking interactions with aromatic residues in a binding site. The position of the sulfur atom also introduces asymmetry, which can be important for stereospecific interactions. The metabolic profile of a thiophene ring can also differ from that of a benzene (B151609) ring, potentially leading to different metabolic pathways and durations of action.

The combination of the electron-withdrawing fluorine atom on the phenyl ring and the unique electronic and steric properties of the thienyl ring creates a distinct molecular scaffold with the potential for specific and potent interactions with a variety of biological targets.

Stereochemical Considerations in Structure-Activity Relationships

The central carbon atom of the methylamine linker in this compound is a chiral center, meaning the molecule can exist as a pair of enantiomers (R and S isomers). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the two enantiomers.

Therefore, the stereochemistry of this compound analogues is a critical factor in their SAR. The spatial arrangement of the 4-fluorophenyl and thien-2-yl groups relative to each other can dramatically affect how the molecule fits into a chiral binding pocket. One enantiomer may adopt a conformation that allows for optimal interactions with the target, leading to high affinity and efficacy, while the other enantiomer may bind with lower affinity or not at all.

In some cases, the two enantiomers may even have qualitatively different pharmacological effects. For example, one enantiomer could be an agonist while the other is an antagonist at the same receptor. Consequently, the synthesis and biological evaluation of individual enantiomers are often necessary to fully understand the SAR of this class of compounds and to identify the eutomer (the more active enantiomer).

The development of stereoselective synthetic routes is therefore a key aspect of the medicinal chemistry of these compounds. The separation of racemates using chiral chromatography or the use of chiral catalysts in the synthesis can provide access to enantiomerically pure compounds for biological testing. A comprehensive SAR study should ideally include data on the individual enantiomers to guide the design of more potent and selective therapeutic agents.

Applications As a Synthetic Intermediate and in Advanced Materials/medicinal Chemistry

Role in the Synthesis of Complex Organic Molecules

(4-Fluorophenyl)(thien-2-yl)methylamine serves as a valuable building block in the synthesis of more complex molecular architectures. Its structure, which combines a fluorinated phenyl ring and a thiophene (B33073) moiety, offers multiple reactive sites for further chemical modifications. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of resulting molecules, a desirable trait in pharmaceutical development. ontosight.aibeilstein-journals.org The thiophene ring, a well-known pharmacophore, is a versatile component in the design of various bioactive compounds. researchgate.net

While specific examples of complex molecules synthesized directly from this compound are not extensively detailed in publicly available research, the utility of its structural components is well-documented. For instance, patent literature describes thiophene derivatives with potential anti-cancer properties, highlighting the therapeutic relevance of this heterocyclic system. vulcanchem.com The general synthetic utility of related 2-phenethylamines and their analogues in medicinal chemistry is also widely recognized. mdpi.com

The synthesis of derivatives often involves the modification of the amine group, which can act as a nucleophile in various reactions, or electrophilic substitution on the aromatic rings. These modifications can lead to a diverse range of compounds with potential applications in different areas of chemistry and pharmacology.

Contributions to Lead Generation and Optimization in Drug Discovery

The structural framework of this compound is of significant interest in the fields of lead generation and optimization in drug discovery. researchgate.net The combination of a 4-fluorophenyl group and a thien-2-yl group attached to a methylamine (B109427) provides a scaffold that can be systematically modified to explore structure-activity relationships (SAR). ontosight.ai

The fluorophenyl group is a common feature in many pharmaceuticals, as the introduction of fluorine can modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability. beilstein-journals.org The thiophene moiety is also a privileged structure in medicinal chemistry, appearing in numerous approved drugs. researchgate.net The dual aromatic systems of this compound position it as a candidate for the development of various therapeutic agents, including kinase inhibitors and antimicrobial agents. vulcanchem.com

Research into compounds with similar structural motifs has shown potential in treating a range of conditions, including neurological disorders, inflammatory diseases, and cancer. ontosight.ai The process of lead optimization often involves synthesizing and testing a series of analogues to improve potency, selectivity, and pharmacokinetic properties. researchgate.net The this compound core provides a versatile starting point for such optimization efforts.

Table 1: Potential Therapeutic Targets for this compound Derivatives

| Therapeutic Area | Potential Target Class | Rationale |

| Oncology | Kinase Inhibitors | The aromatic systems are analogous to scaffolds found in known kinase inhibitors. vulcanchem.com |

| Infectious Diseases | Antimicrobial Agents | Thiophene moieties are known to disrupt microbial processes. vulcanchem.com |

| Neurology | CNS-active agents | The 2-phenethylamine scaffold is present in many neurologically active compounds. mdpi.com |

Potential in the Development of Targeted Chemical Probes

Targeted chemical probes are essential tools for studying biological processes and validating drug targets. The development of such probes often requires a molecular scaffold that can be readily modified to incorporate reporter groups (e.g., fluorescent dyes, radioactive isotopes) and targeting moieties. While there is no direct evidence in the reviewed literature of this compound being used to develop targeted chemical probes, its structural characteristics suggest it could be a suitable candidate for such applications.

The amine group provides a convenient handle for conjugation to linker molecules, which can then be attached to reporter tags. The aromatic rings could be functionalized to introduce groups that enhance binding to a specific biological target. The principles of designing targeted probes often leverage existing knowledge of structure-activity relationships from drug discovery campaigns. Therefore, as more is understood about the biological targets of derivatives of this compound, its potential for creating targeted probes will likely increase.

For example, if a derivative shows high affinity for a particular enzyme or receptor, this information could be used to design a probe that selectively labels that target. This would enable researchers to visualize the target in cells or tissues, providing valuable insights into its function and role in disease.

Conclusion and Future Perspectives

Summary of Current Research Landscape

The current body of research on (4-Fluorophenyl)(thien-2-yl)methylamine primarily revolves around its synthesis and the exploration of its derivatives for various therapeutic applications. While detailed studies focusing exclusively on the parent compound are limited, the existing literature provides a foundation for understanding its potential.

Derivatives of this compound have been synthesized and investigated for their biological activities. For instance, related structures incorporating the thiophene (B33073) ring have been described in patents for their potential anti-cancer properties. The core structure is seen as a versatile scaffold that can be modified to interact with specific biological targets, such as enzymes and receptors.

The presence of the fluorine atom on the phenyl ring is a key feature, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Similarly, the thiophene group is a well-known pharmacophore present in numerous approved drugs.

While direct and extensive research on this compound is not widely published, the study of analogous compounds provides a roadmap for its potential. The table below summarizes the key areas of investigation for structurally related compounds.

| Research Area | Findings for Related Compounds | Potential Relevance for this compound |

| Anticancer Activity | Thiophene derivatives have shown activity against various cancer cell lines. | The thienyl group in the compound could confer similar cytotoxic properties. |

| Antimicrobial Activity | Compounds containing fluorophenyl and thienyl moieties have demonstrated antibacterial and antifungal effects. | Suggests a potential avenue for developing new anti-infective agents. |

| Neurological Disorders | Similar scaffolds are being explored for their potential to modulate central nervous system targets. | The molecule could be investigated for activity in neurodegenerative diseases or psychiatric disorders. |

Unexplored Avenues and Emerging Research Questions

Despite the foundational knowledge, several aspects of this compound remain largely unexplored, presenting numerous opportunities for future research.

Specific Biological Targets: A primary unanswered question is the precise biological target(s) of this compound. Identifying the specific enzymes, receptors, or ion channels with which it interacts is crucial for understanding its mechanism of action and therapeutic potential. Computational docking studies followed by in vitro binding assays could be the first step in this direction.

Pharmacokinetic Profile: The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have not been characterized. Understanding its metabolic fate, including potential metabolites and their activity, is essential for its development as a drug candidate.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationship is needed. This would involve synthesizing a library of derivatives with modifications at the fluorophenyl ring, the thiophene ring, and the methylamine (B109427) linker to understand how these changes affect biological activity. For example:

Varying the position of the fluorine atom on the phenyl ring.

Replacing the thiophene with other heterocyclic systems.

N-alkylation or N-acylation of the amine.

Exploration of New Therapeutic Areas: While cancer and infectious diseases are potential areas of interest, the compound's activity in other domains, such as cardiovascular diseases, metabolic disorders, or as an anti-inflammatory agent, remains to be investigated.

Methodological Advancements and Interdisciplinary Approaches

Future research on this compound would benefit significantly from the integration of modern methodological advancements and interdisciplinary collaborations.

Advanced Synthesis and Purification Techniques: The development of more efficient and scalable synthetic routes is essential for producing the compound and its derivatives in sufficient quantities for extensive biological testing. The use of flow chemistry and high-throughput purification techniques could accelerate this process. A patent has already described a method for synthesizing a related compound, 2-(4-fluorophenyl)thiophene (B192845), which could be a precursor.

Computational Chemistry and In Silico Screening: The application of computational tools can guide the rational design of new derivatives. Molecular docking, quantum mechanics calculations, and molecular dynamics simulations can predict binding affinities and modes of interaction with biological targets, thereby prioritizing the synthesis of the most promising compounds.

High-Throughput Screening (HTS): Screening this compound and its derivatives against large panels of biological targets using HTS can rapidly identify potential therapeutic applications and uncover novel mechanisms of action.

Chemical Biology Approaches: The development of chemical probes based on the this compound scaffold could be a powerful tool for identifying its cellular targets and elucidating its biological function. This involves collaboration between chemists and biologists.

Pharmacogenomics and Personalized Medicine: Should this compound or its derivatives show promise in a particular therapeutic area, interdisciplinary research involving genomics could help identify patient populations most likely to respond to treatment, paving the way for a personalized medicine approach.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-Fluorophenyl)(thien-2-yl)methylamine, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions . For example:

- Step 1 : React 4-fluorobenzyl chloride with thien-2-ylmagnesium bromide under Grignard conditions to form the carbon skeleton.

- Step 2 : Introduce the methylamine group via reductive amination using NaBH₃CN or catalytic hydrogenation .

- Optimization : Solvent polarity (e.g., THF vs. DCM), temperature control (0–25°C), and catalysts (e.g., Pd for cross-coupling) significantly affect yield. Purity is monitored via HPLC (e.g., 97% purity reported in similar amines) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine’s deshielding effect at ~δ 115–120 ppm in ¹⁹F NMR).

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving steric effects from the thienyl and fluorophenyl groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at ~208 g/mol) .

Advanced Research Questions

Q. How do electronic and steric effects of the fluorophenyl and thienyl groups influence reactivity in cross-coupling reactions?

- Electronic Effects : The fluorine substituent acts as an electron-withdrawing group, directing electrophilic substitution to the para position. The thienyl group contributes π-electron density, enhancing reactivity in Suzuki-Miyaura couplings .

- Steric Hindrance : Bulky substituents on the phenyl ring reduce coupling efficiency. For example, substituting fluorine at the 4-position minimizes steric clash compared to ortho-substituted analogs .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

- Data Conflicts : Studies report varying IC₅₀ values for enzyme inhibition (e.g., 10 µM vs. 50 µM in kinase assays). These discrepancies may arise from:

- Assay Conditions : Differences in pH, temperature, or co-solvents (e.g., DMSO concentration).

- Compound Purity : Impurities >3% (by HPLC) can skew results .

- Resolution : Standardize protocols (e.g., ATP concentration in kinase assays) and validate purity via orthogonal methods (NMR + HPLC) .

Q. How can computational modeling guide the optimization of this compound for receptor binding?

- Docking Studies : Tools like AutoDock Vina predict binding poses to targets (e.g., GPCRs). The fluorophenyl group’s electronegativity enhances hydrogen bonding with residues like Asp113 in β₂-adrenergic receptors .

- MD Simulations : Molecular dynamics (10–100 ns trajectories) assess stability of the ligand-receptor complex. The thienyl group’s rigidity reduces entropic penalties upon binding .

Data Analysis and Experimental Design

Q. What strategies mitigate byproduct formation during reductive amination?

- Byproducts : Over-reduction (e.g., secondary amine formation) or Schiff base intermediates.

- Mitigation :

- Use NaBH₃CN instead of NaBH₄ to selectively reduce imines.

- Control pH (6–7) to stabilize the imine intermediate .

Q. How does the compound’s stability under oxidative or acidic conditions impact storage and experimental design?

- Oxidative Degradation : The thienyl group is susceptible to oxidation, forming sulfoxides. Stability studies in air show ~15% degradation after 48 hours at 25°C.

- Storage Recommendations : Store under inert gas (N₂/Ar) at -20°C in amber vials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.